molecular formula C8H20ClN B1360199 2-Ethylhexylamine hydrochloride CAS No. 26392-49-4

2-Ethylhexylamine hydrochloride

Cat. No.: B1360199
CAS No.: 26392-49-4
M. Wt: 165.7 g/mol
InChI Key: JNWRGTDFPPYRAD-UHFFFAOYSA-N
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Description

2-Ethylhexylamine hydrochloride: is an organic compound with the molecular formula C8H20ClN. It is a derivative of 2-ethylhexylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.

Mechanism of Action

Mode of Action

The mode of action of 2-Ethylhexylamine hydrochloride is not well-documented. Generally, amines can act as bases, accepting protons and forming salts. They can also form hydrogen bonds, influencing their interactions with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . It’s also important to use this compound only in well-ventilated areas or outdoors, and avoid release to the environment .

Biochemical Analysis

Biochemical Properties

2-Ethylhexylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of N-alkyl carbamates. It interacts with various enzymes and proteins, facilitating the formation of these compounds. The primary interaction involves the amine group of this compound reacting with carbonyl-containing compounds, leading to the formation of carbamate linkages. This interaction is crucial in the production of pharmaceuticals and agrochemicals .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain proteases, preventing the breakdown of proteins and peptides. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are essential considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects are critical for determining safe and effective dosage levels in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of this compound from the body. The compound’s metabolism can also influence the levels of specific metabolites, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for particular biomolecules. This transport and distribution are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitriles: One common method for synthesizing amines, including 2-ethylhexylamine, is the reduction of nitriles. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-ethylhexyl halides.

Industrial Production Methods: Industrial production of 2-ethylhexylamine hydrochloride often involves the direct alkylation of ammonia with 2-ethylhexyl halides, followed by protonation with hydrochloric acid to form the hydrochloride salt. This process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Ethylhexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding oxides or amides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution Reagents: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted amines or other functionalized compounds.

Scientific Research Applications

Comparison with Similar Compounds

    Hexylamine: Another primary amine with a similar structure but lacking the ethyl group.

    Octylamine: A longer-chain amine with similar properties but different reactivity due to the longer carbon chain.

Uniqueness: 2-Ethylhexylamine hydrochloride is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain amines. This branching can influence its solubility, reactivity, and interactions with other molecules, making it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

2-ethylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWRGTDFPPYRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885345
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26392-49-4
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26392-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylhexyl)ammonium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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